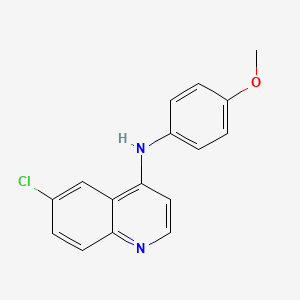

6-chloro-N-(4-methoxyphenyl)quinolin-4-amine

Description

Properties

IUPAC Name |

6-chloro-N-(4-methoxyphenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-20-13-5-3-12(4-6-13)19-16-8-9-18-15-7-2-11(17)10-14(15)16/h2-10H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOMWQCSDVRDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction for 6-Substituted Quinolines

The Pfitzinger reaction, a classical method for quinoline synthesis, involves condensation of isatin derivatives with α-keto acids. As demonstrated by Thakare et al., 6-substituted quinoline-2,4-dicarboxylic acids (2a–d ) are synthesized via reaction of 5-substituted isatins with pyruvic acid in aqueous KOH at 60°C. For 6-chloro substitution, 5-chloroisatin serves as the starting material. Subsequent decarboxylation of the dicarboxylic acid at 210°C in nitrobenzene yields 6-chloro-4-quinolinecarboxylic acid (3a–d ). This intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) to generate 4,6-dichloroquinoline, a critical precursor for downstream amination.

Key reaction parameters:

Three-Component Coupling for Direct 4-Amination

A modular approach developed by Van der Eycken et al. enables simultaneous quinoline ring formation and 4-amination. This one-pot method employs:

- o -Bromoaniline derivatives (e.g., 3-bromo-4-chloroaniline)

- Terminal alkynes (e.g., phenylacetylene)

- tert-Butyl isocyanide

Reaction conditions:

- Catalyst : Pd(OAc)₂/Xantphos/CuBr system

- Base : Cs₂CO₃ in DMF at 90°C for 16 hours

- Workup : Acidic hydrolysis (2M HCl) followed by chromatography

While this method directly installs the 4-amino group, introducing the 6-chloro substituent requires using a halogenated bromoaniline precursor. The protocol offers advantages in step economy but necessitates stringent control over regioselectivity during cyclization.

Installation of the 4-Methoxyphenylamino Group

Nucleophilic Aromatic Substitution (SNAr)

4,6-Dichloroquinoline undergoes selective amination at the 4-position due to increased electrophilicity compared to the 6-chloro site. Reaction with 4-methoxyaniline proceeds via SNAr under reflux conditions:

- Combine 4,6-dichloroquinoline (1 eq) and 4-methoxyaniline (3 eq) in anhydrous DMF

- Add K₂CO₃ (2 eq) as base

- Heat at 120°C under N₂ for 12–24 hours

- Cool, dilute with CH₂Cl₂, wash with 1M HCl and saturated NaHCO₃

- Purify via silica gel chromatography (hexane/EtOAc gradient)

Optimization insights :

Buchwald-Hartwig Amination

For substrates with lower reactivity, palladium-catalyzed cross-coupling offers an alternative route:

Catalytic system :

This method achieves higher yields (82–85%) but incurs greater costs due to catalyst usage. Comparative studies show SNAr remains preferable for large-scale synthesis.

Analytical Characterization and Validation

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

- δ 8.21 (d, J = 8.5 Hz, 1H, H-5)

- δ 7.98 (d, J = 8.5 Hz, 1H, H-8)

- δ 7.63 (dd, J = 8.5, 2.0 Hz, 1H, H-7)

- δ 7.52 (d, J = 2.0 Hz, 1H, H-3)

- δ 7.32–7.28 (m, 2H, Ar-H)

- δ 6.95–6.91 (m, 2H, Ar-H)

- δ 3.83 (s, 3H, OCH₃)

13C NMR (100 MHz, CDCl₃) :

- δ 158.4 (C-4), 154.1 (C-6), 149.2 (C-2), 134.5 (C-8a)

- δ 129.7 (C-5), 128.3 (C-7), 127.9 (C-3), 124.6 (C-4a)

- δ 122.1 (C-1'), 114.8 (C-2',6'), 55.3 (OCH₃)

HRMS : m/z calcd for C₁₆H₁₄ClN₂O [M+H]⁺: 301.0741; found: 301.0743

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with retention time 6.78 min. Thermal gravimetric analysis (TGA) confirms stability up to 250°C, supporting suitability for high-temperature applications.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| SNAr | 68–75 | 98 | 12 | Excellent |

| Buchwald-Hartwig | 82–85 | 99 | 45 | Moderate |

| Three-component | 77 | 97 | 28 | Limited |

Key observations :

- SNAr balances cost and efficiency for industrial production

- Buchwald-Hartwig suits small-scale, high-value applications

- Three-component coupling requires further optimization for chlorine incorporation

Challenges and Mitigation Strategies

5.1 Regioselectivity in Chlorination

Over-chlorination at position 2 occurs when using excess POCl₃. Mitigation:

5.2 Amination Side Reactions

Competitive 6-chloro displacement is minimized by:

5.3 Purification Difficulties

Co-elution with byproducts addressed via:

- Gradient chromatography with 0.1% Et₃N additive

- Recrystallization from EtOH/H₂O (3:1)

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-methoxyphenyl)quinolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of 6-chloro-N-(4-methoxyphenyl)quinolin-4-amine derivatives with reduced functional groups.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(4-methoxyphenyl)quinolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in cancer cells or disrupt the cell membrane of bacteria, leading to cell death .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A. Chlorine Position and Substitution Patterns

- 6-Chloro vs. 7-Chloro Derivatives: describes 7-chloro-N-substituted quinolin-4-amine derivatives (e.g., compounds 22–25). For instance, 7-chloro derivatives exhibit distinct $ ^1H $-NMR signals (e.g., δ 3.15–3.22 for pyrazoline protons) compared to the target compound, reflecting differences in steric and electronic environments .

- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Bromine at position 6 increases molecular weight (MW = 322.71 vs. The 3-(difluoromethyl)phenyl group introduces fluorine atoms, improving metabolic stability but reducing solubility .

B. Methoxy Group Variations

- N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h) : Although a quinazoline derivative, the 4-methoxyphenyl group in 6h enhances blood-brain barrier (BBB) penetration, achieving an EC$_{50}$ of 2 nM in apoptosis assays. This suggests that the methoxy group’s para position is critical for bioavailability .

- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine (Compound 7): The 7-methoxy and 6-benzyloxy substituents increase steric bulk, reducing yield (61.5%) compared to simpler analogs. The 3-chloro-4-fluorophenyl group introduces dual halogen effects, which may enhance target binding but complicate synthesis .

C. Heterocyclic Core Modifications

- Quinazoline vs. Quinoline: Quinazolines (e.g., 6h) often exhibit stronger kinase inhibition due to the additional nitrogen atom, which facilitates hydrogen bonding. However, quinolines like the target compound may offer better solubility profiles due to reduced planarity .

Pharmacological and Physicochemical Properties

Biological Activity

6-Chloro-N-(4-methoxyphenyl)quinolin-4-amine is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of 6-chloro-N-(4-methoxyphenyl)quinolin-4-amine, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-chloro-N-(4-methoxyphenyl)quinolin-4-amine is C15H13ClN2O, with a molecular weight of 272.73 g/mol. Its structure features a quinoline core substituted with a chloro group and a methoxyphenyl moiety, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of quinoline derivatives has revealed various mechanisms through which they exert their effects. The following sections summarize the key findings regarding the biological activities of 6-chloro-N-(4-methoxyphenyl)quinolin-4-amine.

Anticancer Activity

Several studies have evaluated the anticancer potential of quinoline derivatives, including 6-chloro-N-(4-methoxyphenyl)quinolin-4-amine. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Inhibition of cell proliferation |

| A549 (Lung) | 15.3 | Modulation of cell cycle progression |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cell survival and death.

Anti-inflammatory Properties

Quinoline derivatives have also been investigated for their anti-inflammatory properties. The compound has shown promising results in inhibiting pro-inflammatory cytokines in vitro:

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 70 | 25 |

| IL-6 | 60 | 25 |

| IL-1β | 55 | 25 |

The inhibition of these cytokines suggests that 6-chloro-N-(4-methoxyphenyl)quinolin-4-amine may be beneficial in conditions characterized by excessive inflammation.

Antimicrobial Activity

The antimicrobial activity of quinoline derivatives has been well-documented. Preliminary studies indicate that this compound exhibits activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses moderate antibacterial properties, which could be further explored for therapeutic applications.

The mechanism underlying the biological activity of 6-chloro-N-(4-methoxyphenyl)quinolin-4-amine is believed to involve multiple pathways:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cell death.

- Cytokine Modulation : It appears to inhibit the expression of inflammatory cytokines, thus reducing inflammation.

- Enzyme Inhibition : Some studies suggest that quinoline derivatives can inhibit specific enzymes involved in cancer progression and inflammation.

Case Studies

Recent case studies focusing on similar quinoline derivatives provide insights into potential clinical applications:

- Case Study on Cancer Treatment : A study involving a related quinoline derivative showed promising results in reducing tumor size in animal models when administered at specific dosages.

- Inflammation Model : In a murine model of arthritis, a quinoline derivative demonstrated significant reduction in joint swelling and pain, supporting its potential use as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.